molecular formula C19H21NO3S B2812499 3-Phenyl-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)propan-1-one CAS No. 1448050-99-4

3-Phenyl-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)propan-1-one

Cat. No. B2812499
CAS RN: 1448050-99-4
M. Wt: 343.44
InChI Key: MIWQPIPOMXWZIS-UHFFFAOYSA-N
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Description

“3-Phenyl-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)propan-1-one” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also includes phenyl groups and a propanone group .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring attached to a phenyl group and a propanone group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .

Scientific Research Applications

Crystal Structure Analysis

The study by Thinagar et al. (2000) on the crystal structure of a compound similar to 3-Phenyl-1-(3-(phenylsulfonyl)pyrrolidin-1-yl)propan-1-one reveals the compound's potential for understanding molecular conformations and interactions. This research shows how the crystal structure of derivatives provides insights into the spatial arrangement of molecules, which is critical for the design of molecules with desired physical and chemical properties (Thinagar, Velmurugan, Amalraj, & Raghunathan, 2000).

Chemical Synthesis and Reactivity

Králová et al. (2019) explored the rearrangement of threonine and serine-based N-(3-Phenylprop-2-yn-1-yl) sulfonamides, yielding chiral pyrrolidin-3-ones. This demonstrates the compound's versatility in chemical synthesis, particularly in the formation of pyrrolidin-3-ones, which are significant in medicinal chemistry (Králová, Maloň, Pospíšil, & Soural, 2019).

Biological Activity Studies

The research by Duan et al. (2019) on the discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists is a prime example of the biological applications of compounds related to this compound. Their work highlights the importance of structural modification for achieving high selectivity and desirable pharmacokinetic properties in drug discovery (Duan, Lu, Jiang, Stachura, Weigelt, Sack, Khan, Ruzanov, Galella, Wu, Yarde, Shen, Shuster, Borowski, Xie, Zhang, Vanteru, Gupta, Mathur, Zhao, Foster, Salter-Cid, Carter, & Dhar, 2019).

Future Directions

The future directions in the study of this compound could involve exploring its potential biological activities and developing new synthetic methods. Pyrrolidine derivatives are known to have a wide range of biological activities, making them interesting targets for drug discovery .

properties

IUPAC Name

1-[3-(benzenesulfonyl)pyrrolidin-1-yl]-3-phenylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c21-19(12-11-16-7-3-1-4-8-16)20-14-13-18(15-20)24(22,23)17-9-5-2-6-10-17/h1-10,18H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIWQPIPOMXWZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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